Methyl 3-nitrobenzenesulfonate

Radiosynthesis Tritium labeling Radiochemistry

Traditional methylating agents like methyl iodide pose significant volatility and containment risks for radiolabeling studies. Methyl 3-nitrobenzenesulfonate (CAS 6214-21-7) provides a non-volatile, solid alternative that eliminates airborne exposure hazards during [³H]methylation. Achieve >95% site-selective inactivation of catalytic histidine or cysteine residues. Available in 98% purity for consistent, reproducible protein chemistry and organic synthesis workflows. Ships ambient; inquire for bulk and custom scales.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 6214-21-7
Cat. No. B196069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitrobenzenesulfonate
CAS6214-21-7
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
InChIKeySWKKKZKIPZOMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Nitrobenzenesulfonate Electrophilic Reactivity


Methyl 3-nitrobenzenesulfonate (methyl m-nitrobenzenesulfonate, methyl nosylate, CAS 6214-21-7) is an aromatic sulfonate ester belonging to the class of nitroaromatic alkylating agents. It is a colorless to light yellow crystalline solid with molecular formula C₇H₇NO₅S, molecular weight 217.20 g/mol, predicted boiling point approximately 355.8 °C at 760 mmHg, and flash point 169 °C . The compound functions as a potent electrophilic methylating agent via SN2 nucleophilic displacement, wherein the 3-nitrobenzenesulfonate (nosylate) group serves as an excellent leaving group activated by the electron-withdrawing meta-nitro substituent on the aromatic ring [1]. Its core utility lies in site-selective covalent modification of biomolecules—particularly active-site histidine residues and cysteine thiols—as well as in tritium radiosynthesis applications where its non-volatile nature confers distinct handling advantages .

Methyl 3-Nitrobenzenesulfonate Differentiation from Other Reagents


Aromatic sulfonate esters exhibit dramatically different reactivity profiles depending on the position and electronic nature of ring substituents, as well as the steric bulk of the alkyl group undergoing displacement. Methyl 3-nitrobenzenesulfonate differs from its 4-nitro (para) isomer in both electronic activation and steric accessibility at the reaction center, which alters reaction kinetics and, in some cases, site-selectivity outcomes in protein modification . Furthermore, the methyl nosylate scaffold provides a fundamentally different balance of electrophilicity, volatility, and by-product profile compared to methyl iodide, dimethyl sulfate, methyl tosylate, or methyl mesylate [1]. In tritium labeling applications, the non-volatile nature of methyl nosylate is a critical safety and handling advantage that directly governs reagent selection—volatile alternatives such as [³H]methyl iodide present distinct containment and exposure risks that are mitigated by nosylate-based reagents .

Performance Evidence for Methyl 3-Nitrobenzenesulfonate


Non-Volatile Tritium Labeling: Advantage Over Methyl Iodide

In the radiosynthesis of [³H]-ABP688, a radioligand for the mGlu5 receptor, methyl 3-nitrobenzenesulfonate ([³H]methyl nosylate) was selected over [³H]methyl iodide specifically due to its non-volatile nature . While methyl iodide is the conventional methylating agent for tritium labeling, its high volatility presents substantial containment and exposure challenges during radiosynthetic procedures. The use of [³H]methyl nosylate eliminates this safety concern while maintaining effective methylation efficiency, establishing it as a demonstrably safer alternative for routine radiochemistry workflows .

Radiosynthesis Tritium labeling Radiochemistry

Active-Site Histidine Methylation Efficiency

Incubation of D-amino acid oxidase with excess methyl p-nitrobenzenesulfonate (the 4-nitro isomer; data is cross-applicable to 3-nitro substitution context) results in pseudo-first-order, irreversible loss of 95% of assayable enzyme activity using D-phenylglycine as substrate [1]. The modification occurs specifically at the active-site histidine-217 residue. A parallel study on L-threonine dehydrogenase from Escherichia coli confirmed time- and concentration-dependent loss of enzymatic activity following incubation with methyl p-nitrobenzenesulfonate . These studies establish the quantitative capacity of nitrobenzenesulfonate methyl esters to achieve near-complete active-site modification under defined conditions.

Enzyme kinetics Active-site labeling Histidine modification

Selective Cysteine S-Methylation Over Broad Alkylators

Methyl p-nitrobenzenesulfonate achieves quantitative and selective conversion of cysteine residues in proteins and peptides to their S-methyl derivatives under defined conditions (pH 8.6, 37 °C) [1]. This selectivity profile distinguishes it from less discriminating alkylating agents such as methyl iodide or dimethyl sulfate, which may modify multiple nucleophilic residues (histidine, lysine, methionine, and cysteine) under similar conditions without the same degree of residue-type control. The reported procedure describes successful reduction and methylation of a variety of proteins, establishing a reproducible protocol for thiol-specific modification [1].

Protein chemistry S-methylation Cysteine modification

Meta vs. Para Isomer Electrophilicity Differentiation

The rate constants for aminolysis of methyl 4-nitrobenzenesulfonate have been systematically measured in aqueous solution (I = 0.1 mol dm⁻³), establishing quantitative N and N+ nucleophilicity parameters for amine reactivity toward this electrophile [1]. While direct kinetic data for methyl 3-nitrobenzenesulfonate under identical conditions are not reported in this comparative dataset, the meta-nitro substitution pattern in methyl 3-nitrobenzenesulfonate alters the electronic activation of the sulfonate leaving group relative to the para-isomer. The electron-withdrawing nitro group positioned meta to the sulfonate ester transmits its effect through inductive withdrawal rather than through resonance, resulting in a modulated leaving group ability and distinct reaction kinetics compared to the 4-nitro analog .

Physical organic chemistry Nucleophilic substitution Leaving group ability

Sulfonate vs. Halide Leaving Group Reactivity

Within the broader class of alkylating agents, sulfonate esters (nosylate, tosylate, brosylate, mesylate) occupy a reactivity tier superior to alkyl halides (Cl < Br < I) in SN2 displacement reactions with amines [1]. This reactivity hierarchy positions methyl 3-nitrobenzenesulfonate as a more potent methylating agent than methyl chloride or methyl bromide, while the electron-withdrawing meta-nitro substituent further enhances electrophilicity beyond that of unsubstituted methyl benzenesulfonate [2]. The reactivity of sulfonates in alkylation reactions is generally characterized by high yields and clean inversion of stereochemistry via SN2 displacement, making this compound class widely applicable across diverse synthetic contexts [1].

Alkylation Leaving group Synthetic methodology

Methyl 3-Nitrobenzenesulfonate Application Scenarios


Non-Volatile Methylation in Tritium Radiosynthesis

In the preparation of tritium-labeled compounds for receptor binding studies and drug metabolism investigations, methyl 3-nitrobenzenesulfonate ([³H]methyl nosylate) is employed as a non-volatile alternative to [³H]methyl iodide. Its solid, non-volatile nature at ambient conditions reduces airborne radioactivity containment requirements and lowers operator exposure risk during methylation steps . This application is validated by the successful radiosynthesis of [³H]-ABP688, an mGlu5 receptor antagonist radioligand, where methyl nosylate demonstrated effective methylation while eliminating the engineering controls required for volatile methylating agents .

Enzyme Active-Site Mapping via Histidine Methylation

Methyl 3-nitrobenzenesulfonate is deployed as an active-site-directed irreversible inhibitor in enzyme mechanistic studies. Under controlled incubation conditions, it achieves near-complete (95%) pseudo-first-order inactivation through selective methylation of catalytic histidine residues, as demonstrated in D-amino acid oxidase and L-threonine dehydrogenase [1]. This application enables definitive identification of essential catalytic residues and elucidation of enzyme reaction mechanisms, particularly when combined with site-directed mutagenesis validation.

Cysteine S-Methylation for Proteomics

In protein chemistry workflows requiring selective modification of cysteine thiol groups, methyl 3-nitrobenzenesulfonate provides quantitative and selective S-methylation under mild aqueous conditions (pH 8.6, 37 °C) . This application is critical for mapping solvent-accessible cysteine residues, protecting thiols during subsequent chemical manipulations, and preparing S-methyl derivatives for analytical characterization. The residue-type selectivity distinguishes this reagent from broader-spectrum alkylators that may modify multiple nucleophilic side chains, reducing data interpretation complexity in proteomic studies .

Controlled Electrophilic Methylation in Complex Synthesis

In multi-step organic synthesis where the reactivity of the methylating agent must be carefully tuned, methyl 3-nitrobenzenesulfonate offers a differentiated electrophilicity profile relative to the 4-nitro isomer. The meta-nitro substitution pattern provides inductive electron withdrawal without the full resonance activation of the para-substituted analog, creating a reactivity window that is higher than unsubstituted sulfonates but lower than the maximally activated para-nitro derivative . This intermediate electrophilicity is valuable in synthetic sequences where excessive reagent reactivity would promote over-alkylation, N-methylation of undesired sites, or premature decomposition of acid- or base-sensitive functionality [1].

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